molecular formula C13H12N2O3 B2706986 2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid CAS No. 1263215-48-0

2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid

Cat. No.: B2706986
CAS No.: 1263215-48-0
M. Wt: 244.25
InChI Key: BOYGFRZCELCKDQ-UHFFFAOYSA-N
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Description

This compound (CAS 1263215-48-0) is a phthalazine derivative featuring a prop-2-en-1-yl (allyl) substituent at the 3-position and an acetic acid moiety at the 1-position of the 4-oxo-3,4-dihydrophthalazine core. Its molecular formula is C₁₃H₁₂N₂O₃, with a molecular weight of 244.25 g/mol (inferred from structural analogs). The compound is available at 95% purity and is typically stored under standard laboratory conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-oxo-3-prop-2-enylphthalazin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-7-15-13(18)10-6-4-3-5-9(10)11(14-15)8-12(16)17/h2-6H,1,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYGFRZCELCKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of phthalic anhydride with hydrazine to form phthalazinone, followed by alkylation with allyl bromide to introduce the prop-2-en-1-yl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid is being explored for its potential therapeutic properties:

  • Anti-inflammatory Activity: Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory effects, suggesting that this compound may also possess similar properties.
  • Anticancer Potential: Research on related phthalazinone derivatives has shown promise in inhibiting cancer cell proliferation. The specific mechanisms of action for this compound remain to be fully elucidated.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Novel Compounds: It can be utilized in the synthesis of complex molecules, including diethyl phosphonates and other phosphorus-containing heterocycles. This is achieved through reactions with phosphorous acid and its diesters, leading to functionalized phosphorus heterocycles.

Material Science

In the field of materials science, the compound is being investigated for its potential applications:

  • Development of Antimicrobial Polymers: The incorporation of this compound into polymer matrices has been shown to impart antimicrobial properties, which could be beneficial in preventing bacterial growth on surfaces.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of phthalazinone derivatives similar to this compound. The results indicated that these compounds could inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Further research is needed to confirm these effects specifically for this compound.

Case Study 2: Synthesis of Phosphorus Heterocycles

Research demonstrated a synthetic route involving this compound leading to novel phosphorus heterocycles. The reaction conditions were optimized for yield and purity, resulting in significant advancements in the field of organophosphorus chemistry.

Mechanism of Action

The mechanism of action of 2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs of this compound differ primarily in the substituent at the 3-position of the phthalazine ring. Below is a detailed analysis:

Substituent Variations and Physicochemical Properties

Compound Name (CAS) Substituent (R) Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions
Target Compound (1263215-48-0) Prop-2-en-1-yl C₁₃H₁₂N₂O₃ 244.25 95% Not specified
2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (307547-35-9) Benzyl C₁₆H₁₄N₂O₃ 298.30 95% Room temperature
(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (MFCD01192103) Methyl C₁₁H₁₀N₂O₃ 218.21 95% Room temperature
2-[3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid (923247-91-0) 2-Hydroxyethyl C₁₂H₁₂N₂O₄ 248.23 95% Room temperature
Base Compound (25947-11-9) H (unsubstituted) C₁₀H₈N₂O₃ 204.18 95% 2–8°C (refrigerated)
Key Observations:
  • Lipophilicity : The benzyl-substituted analog (logP estimated ~2.5) is more lipophilic than the allyl (target compound, logP ~1.8) and hydroxyethyl (logP ~0.5) derivatives, impacting membrane permeability and bioavailability .
  • Solubility : The hydroxyethyl analog exhibits higher aqueous solubility due to its polar hydroxyl group, whereas the benzyl and allyl derivatives are more suited for organic solvents .
  • Stability : The base compound requires refrigeration, suggesting higher sensitivity to degradation compared to substituted analogs .

Biological Activity

Biological Activity Overview

While specific studies on 2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid are scarce, related compounds in the dihydrophthalazine family have demonstrated various biological activities including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Some derivatives of dihydrophthalazine have shown antimicrobial properties. For instance, compounds containing similar structural motifs have been reported to inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Potential

Research on structurally similar compounds has indicated potential anticancer activity. For example, certain thiazolidine derivatives with similar functional groups exhibited cytotoxic effects against various cancer cell lines. The presence of the propenyl group in this compound may enhance its interaction with cellular targets involved in cancer proliferation .

Enzyme Inhibition

Enzyme inhibition studies have revealed that some dihydrophthalazine derivatives can act as inhibitors of aldose reductase, an enzyme linked to diabetic complications. This suggests that this compound may also possess similar inhibitory properties .

Case Studies and Research Findings

CompoundBiological ActivityReference
EpalrestatAldose reductase inhibitor
Thiazolidine derivativesAntimicrobial and anticancer
Dihydrophthalazine derivativesEnzyme inhibition

Structure-Activity Relationship (SAR)

The structure of this compound allows for potential modifications that could enhance its biological activity. The SAR of related compounds suggests that variations in the substituents on the phthalazine ring can significantly affect their potency against specific biological targets. For example:

  • Alkene Substituents : The presence of an alkene (propenyl) may improve interactions with target proteins.
  • Acidic Functional Groups : The acetic acid moiety could enhance solubility and bioavailability.

Q & A

Basic Research Question

  • X-ray crystallography : The gold standard for structural validation. SHELXL is widely used for refinement, particularly for resolving hydrogen-bonding networks and disorder in the prop-2-en-1-yl group .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., allyl protons at δ 5.2–5.8 ppm) and confirms substitution patterns .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₃H₁₂N₂O₃; calc. 244.18 g/mol) .

Advanced Tip : For ambiguous NOE correlations, combine NMR data with density functional theory (DFT)-optimized structures .

How can researchers address discrepancies between crystallographic data and spectroscopic results during structural validation?

Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., rotational freedom of the allyl group) or crystal packing artifacts. Methodological solutions include:

  • Multi-method validation : Cross-validate X-ray data (SHELXL-refined) with solution-state NMR and IR spectroscopy .
  • Temperature-dependent NMR : Probe conformational flexibility by varying NMR acquisition temperatures (e.g., 25°C vs. −40°C) .
  • Twinned crystal analysis : Use SHELXD to deconvolute overlapping reflections in cases of pseudo-symmetry .

What strategies are recommended for optimizing reaction yields in multi-step syntheses of phthalazine derivatives?

Advanced Research Question

  • Solvent optimization : Replace DMF with ionic liquids to enhance solubility of intermediates while reducing side-product formation .
  • Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .
  • Flow chemistry : Continuous-flow systems minimize decomposition of heat-sensitive intermediates (e.g., the phthalazinone core) .

Case Study : A one-step process for a related bromo-fluorophenyl phthalazine achieved 85% yield by optimizing stoichiometry and reaction time .

How does the presence of the prop-2-en-1-yl substituent influence the compound's intermolecular interactions in crystal packing?

Advanced Research Question
The allyl group introduces steric and electronic effects:

  • Steric hindrance : Reduces π-π stacking of the phthalazine ring, leading to altered crystal symmetry .
  • Hydrogen bonding : The carbonyl oxygen (4-oxo) participates in intermolecular H-bonds, while the allyl group may engage in weak C–H···O interactions .
  • Disorder modeling : SHELXL’s PART instruction resolves rotational disorder in the allyl moiety .

Data Insight : In analogous structures, allyl-substituted derivatives exhibit 10–15% lower density than non-substituted analogs due to inefficient packing .

What methodological approaches are employed to investigate the structure-activity relationship (SAR) of this phthalazine derivative in biological systems?

Advanced Research Question

  • In vitro assays : Test inhibition of enzymatic targets (e.g., aldose reductase) using UV-Vis kinetics to quantify IC₅₀ values .
  • Molecular docking : Simulate interactions with binding pockets (e.g., using AutoDock Vina) guided by crystallographic data .
  • Analog synthesis : Modify the allyl group to propargyl or cyclopropyl variants and compare bioactivity .

Contradiction Note : While some phthalazines show antiviral activity, others exhibit cytotoxicity at >50 μM—dose-response profiling is critical .

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